molecular formula C28H33N5O2S B3304538 1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclopentylurea CAS No. 921829-72-3

1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclopentylurea

Cat. No. B3304538
CAS RN: 921829-72-3
M. Wt: 503.7 g/mol
InChI Key: KASKCOFJXAINRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Hydrolysis : Finally, hydrolysis with a N-mono-substituted piperazine in ethanol medium under reflux conditions leads to the formation of Compound A .


Molecular Structure Analysis

Compound A’s molecular formula is C~24~H~28~N~6~O~2~S~2~ . Its structure comprises a thiazole ring, a piperazine group, and a cyclopentylurea moiety. The benzhydrylpiperazine side chain contributes to its unique properties. The molecular weight is approximately 492.68 g/mol .


Physical And Chemical Properties Analysis

  • Spectral Properties : Infrared (IR) spectroscopy reveals characteristic peaks for C-Br stretching, C=C stretching (aromatic ring), and C-H stretching (aromatic ring) .

properties

IUPAC Name

1-[4-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O2S/c34-25(19-24-20-36-28(30-24)31-27(35)29-23-13-7-8-14-23)32-15-17-33(18-16-32)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-6,9-12,20,23,26H,7-8,13-19H2,(H2,29,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASKCOFJXAINRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclopentylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclopentylurea
Reactant of Route 2
Reactant of Route 2
1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclopentylurea
Reactant of Route 3
Reactant of Route 3
1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclopentylurea
Reactant of Route 4
Reactant of Route 4
1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclopentylurea
Reactant of Route 5
Reactant of Route 5
1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclopentylurea
Reactant of Route 6
Reactant of Route 6
1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclopentylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.